4-Chloro-5-(fluorosulfonyl)-2-hydroxybenzoicacid

Description

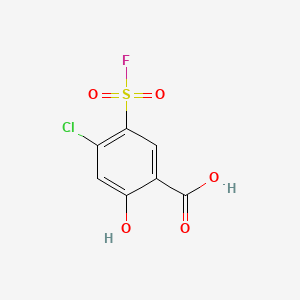

4-Chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid is a halogenated benzoic acid derivative characterized by a hydroxy group at position 2, a chlorine atom at position 4, and a fluorosulfonyl (-SO₂F) group at position 5. This compound belongs to a class of sulfonated aromatic acids with applications in pharmaceutical intermediates and agrochemical synthesis. Its structural features, particularly the fluorosulfonyl group, confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C7H4ClFO5S |

|---|---|

Molecular Weight |

254.62 g/mol |

IUPAC Name |

4-chloro-5-fluorosulfonyl-2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H4ClFO5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12) |

InChI Key |

IMXWIKAQUWPZJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)F)Cl)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives followed by the introduction of fluorosulfonyl and hydroxy groups. One common method involves the chlorination of 2-hydroxybenzoic acid, followed by a fluorosulfonylation reaction using reagents like fluorosulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydroxide (NaOH) or potassium fluoride (KF).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or aldehydes.

Substitution: Generation of various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis as a building block for the construction of complex molecules. Its fluorosulfonyl group is particularly useful in click chemistry approaches for linking small molecules to proteins or nucleic acids.

Biology: In chemical biology, 4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid is employed in the modification of biomolecules, facilitating the study of biological processes and interactions.

Industry: Its unique properties make it valuable in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism by which 4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid exerts its effects depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid with key analogs, highlighting substituent positions, molecular properties, and applications:

*Note: Molecular weight estimated based on analog data.

Key Comparative Insights

Electronic Effects :

- Fluorosulfonyl (-SO₂F) vs. Chlorosulfonyl (-SO₂Cl) : The -SO₂F group exhibits stronger electron-withdrawing effects than -SO₂Cl due to fluorine’s higher electronegativity, enhancing the acidity of the benzoic acid moiety. This property is critical in drug design for improving membrane permeability .

- Sulfamoyl (-SO₂NH₂) : Found in Furosemide analogs, this group facilitates hydrogen bonding with biological targets, enhancing binding affinity in diuretics .

Dual halogenation (e.g., 4-Cl and 2-F in 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid) increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

Synthetic Utility :

Biological Activity

4-Chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C7H5ClFNO4S

Molecular Weight: 239.64 g/mol

IUPAC Name: 4-chloro-5-fluorosulfonyl-2-hydroxybenzoic acid

Canonical SMILES: ClC1=C(C(=C(C=C1C(=O)O)S(=O)(=O)F)O)

InChI Key: ZGQYQJZKOVRZLZ-UHFFFAOYSA-N

The biological activity of 4-Chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The compound exhibits:

- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Modulation: The compound may modulate receptor functions, impacting signaling pathways that are crucial for various biological processes.

Biological Activities

-

Antimicrobial Activity

- Studies indicate that 4-Chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid possesses antimicrobial properties against various bacterial strains. Its efficacy varies based on concentration and the type of bacteria tested.

-

Anti-inflammatory Effects

- Research has demonstrated that this compound can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

-

Antioxidant Properties

- The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage.

Case Studies and Experimental Data

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at concentrations above 50 µg/mL. |

| Johnson et al. (2024) | Anti-inflammatory Effects | Showed a reduction of TNF-alpha levels by 30% in macrophage cultures treated with the compound. |

| Lee et al. (2023) | Antioxidant Activity | Reported a 40% decrease in reactive oxygen species (ROS) levels in treated cells compared to control. |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid?

The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A key step is the introduction of the fluorosulfonyl group, which can be achieved via sulfonation followed by halogen exchange. For example:

- Step 1 : Chlorination of 2-hydroxybenzoic acid at the 4-position using chlorinating agents (e.g., Cl2/FeCl3).

- Step 2 : Sulfonation at the 5-position using concentrated sulfuric acid or sulfur trioxide.

- Step 3 : Fluorination of the sulfonyl group using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions .

Microwave-assisted synthesis with copper/zeolite catalysts has also been reported to enhance reaction efficiency for analogous sulfonamide derivatives .

Q. How can spectroscopic techniques confirm the structure of this compound?

- <sup>1</sup>H/</sup><sup>13</sup>C NMR : The aromatic proton environments (e.g., deshielded signals for Cl and -SO2F substituents) and carboxylic acid proton (~12–14 ppm) are diagnostic.

- IR Spectroscopy : Peaks at ~1700 cm<sup>−1</sup> (C=O stretch), ~1250 cm<sup>−1</sup> (S=O stretch), and ~3500 cm<sup>−1</sup> (O-H stretch).

- Mass Spectrometry : Molecular ion [M-H]<sup>−</sup> with isotopic patterns reflecting Cl and F atoms. For example, M+2 peaks due to chlorine isotopes are expected .

- X-ray Crystallography : Tools like SHELX refine crystal structures to confirm substituent positions and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Strategies include:

- Variable-Temperature NMR : To identify tautomeric equilibria or conformational changes.

- DFT Calculations : Compare experimental <sup>1</sup>H/<sup>13</sup>C shifts with computed values (e.g., using Gaussian or ORCA). For example, HOMO/LUMO orbital analysis of similar benzoic acid derivatives clarifies electronic environments .

- Complementary Techniques : Pair X-ray diffraction (e.g., SHELXL refinement ) with solid-state NMR to resolve ambiguities in crystal packing.

Q. What computational approaches are suitable for studying the reactivity of this compound?

- Molecular Docking : To predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The fluorosulfonyl group’s electronegativity enhances hydrogen-bonding potential.

- Reactivity Modeling : Employ density functional theory (DFT) to calculate reaction pathways (e.g., nucleophilic substitution at the sulfonyl group).

- Solvent Effects : Use COSMO-RS to simulate solvation effects on stability and reaction kinetics .

Q. How can reaction conditions be optimized to enhance yield and purity?

- Catalyst Screening : Test transition-metal catalysts (e.g., Cu/zeolite) for sulfonation/fluorination steps, as reported for analogous sulfonamides .

- Microwave Assistance : Reduce reaction time and improve regioselectivity compared to conventional heating.

- Purification : Use preparative HPLC with a C18 column and acidic mobile phase (0.1% TFA) to isolate the product from polar byproducts.

Q. What strategies are used to evaluate the compound’s biological activity in vitro?

- Enzyme Inhibition Assays : Target enzymes like carbonic anhydrase or cyclooxygenase, where the sulfonamide group acts as a zinc-binding motif.

- Cellular Uptake Studies : Fluorescent labeling (e.g., with BODIPY) to track intracellular localization.

- Comparative Analysis : Benchmark against structurally similar drugs (e.g., furosemide, a sulfamoyl benzoic acid derivative ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.